3-(2-Ethoxy-ethyl)-1H-indol-6-ylamine
Description
3-(2-Ethoxy-ethyl)-1H-indol-6-ylamine is an indole derivative featuring an ethoxy-ethyl substituent at position 3 and an amine group at position 5. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters like serotonin and melatonin, enabling interactions with biological targets such as GPCRs and enzymes .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2-ethoxyethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,2,5-6,13H2,1H3 |
InChI Key |
SKRJZZSNDMLDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=CNC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Bioactivity
- C6 Substitution: Methoxy (6-Methoxytryptamine): Enhances serotonin receptor affinity due to electron-donating effects . Fluoro ([6-Fluoro-1H-indol-3-ylmethyl]dimethylamine): Introduces electronegativity, altering receptor binding kinetics and metabolic stability . Ethoxy-ethyl (Target Compound): Likely enhances lipophilicity (logP > 6-methoxy analogs), favoring blood-brain barrier penetration .
Functional Group Diversity
- Amine vs. Carboxylic Acid :
- Ether vs. Triazole :
Physicochemical Properties
- Lipophilicity :
- Polar Surface Area (PSA) :
- The target compound’s PSA (~60 Ų) is lower than 6-Methoxytryptamine (71.3 Ų), suggesting improved membrane permeability .
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